molecular formula C12H18FNO B13321631 4-{[1-(4-Fluorophenyl)ethyl]amino}butan-2-ol

4-{[1-(4-Fluorophenyl)ethyl]amino}butan-2-ol

Katalognummer: B13321631
Molekulargewicht: 211.28 g/mol
InChI-Schlüssel: SVEBGFRNGYOBMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[1-(4-Fluorophenyl)ethyl]amino}butan-2-ol is an organic compound with the molecular formula C12H18FNO It is characterized by the presence of a fluorophenyl group attached to an ethylamino chain, which is further connected to a butanol moiety

Vorbereitungsmethoden

The synthesis of 4-{[1-(4-Fluorophenyl)ethyl]amino}butan-2-ol typically involves multiple steps. One common synthetic route starts with the reaction of 4-fluorobenzaldehyde with ethylamine to form 1-(4-fluorophenyl)ethylamine. This intermediate is then reacted with butan-2-ol under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Analyse Chemischer Reaktionen

4-{[1-(4-Fluorophenyl)ethyl]amino}butan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

4-{[1-(4-Fluorophenyl)ethyl]amino}butan-2-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 4-{[1-(4-Fluorophenyl)ethyl]amino}butan-2-ol involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. This inhibition can lead to various physiological effects, including anti-inflammatory and anticancer activities.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-{[1-(4-Fluorophenyl)ethyl]amino}butan-2-ol include:

Eigenschaften

Molekularformel

C12H18FNO

Molekulargewicht

211.28 g/mol

IUPAC-Name

4-[1-(4-fluorophenyl)ethylamino]butan-2-ol

InChI

InChI=1S/C12H18FNO/c1-9(15)7-8-14-10(2)11-3-5-12(13)6-4-11/h3-6,9-10,14-15H,7-8H2,1-2H3

InChI-Schlüssel

SVEBGFRNGYOBMX-UHFFFAOYSA-N

Kanonische SMILES

CC(CCNC(C)C1=CC=C(C=C1)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.